![molecular formula C19H17N B170559 N-p-tolylbiphenyl-4-amine CAS No. 147678-90-8](/img/structure/B170559.png)
N-p-tolylbiphenyl-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of amines, such as N-p-tolylbiphenyl-4-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Scientific Research Applications
Nanoparticle Synthesis
N-p-tolylbiphenyl-4-amine: can be utilized in the synthesis of nanoparticles (NPs). Due to its organic nature, it may serve as a stabilizing agent that helps in the formation of NPs with specific characteristics. The compound could be involved in green synthesis methods, which are eco-friendly and use biological organisms or plant extracts to reduce metal ions into NPs .
Antibiofouling Applications
In the field of antibiofouling, N-p-tolylbiphenyl-4-amine might be used to modify surfaces to prevent the accumulation of biological organisms. This application is particularly relevant in marine environments and medical devices where biofouling can be a significant problem .
Chemical Industry
N-p-tolylbiphenyl-4-amine: could revolutionize the chemical industry by enhancing the performance of chemical reactions. Its properties might be harnessed to create more efficient catalysts or to improve the yield of certain chemical processes .
Functional Food Additives
There’s potential for N-p-tolylbiphenyl-4-amine to be used as a functional food additive. Its molecular structure could be engineered to enhance the nutritional value or preservation qualities of food products .
Antimicrobial Agents
Due to its organic nature, N-p-tolylbiphenyl-4-amine might be effective as an antimicrobial agent. It could be incorporated into coatings or materials to prevent the growth of bacteria and other pathogens .
Solar Energy
In solar energy applications, N-p-tolylbiphenyl-4-amine could be used to develop nanocoatings for solar panels. These coatings might improve efficiency and reduce maintenance needs by repelling dust and other contaminants .
Mechanism of Action
Target of Action
It’s known that many amines, including aromatic amines, can interact with various enzymes and receptors in the body .
Mode of Action
They can also undergo nucleophilic substitution reactions . In biological systems, amines can interact with enzymes and receptors, often forming complexes that can inhibit or enhance the activity of these targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the formation of amides, imines, and enamines . They can also be involved in the regulation of physiological processes such as neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N-p-tolylbiphenyl-4-amine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can react with the compound, and physical factors such as temperature and light .
properties
IUPAC Name |
4-methyl-N-(4-phenylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMPSBPRUKVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396703 |
Source
|
Record name | N-p-tolylbiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-p-tolylbiphenyl-4-amine | |
CAS RN |
147678-90-8 |
Source
|
Record name | N-p-tolylbiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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